rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine
CAS No.:
Cat. No.: VC13349263
Molecular Formula: C19H23N
Molecular Weight: 265.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H23N |
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Molecular Weight | 265.4 g/mol |
IUPAC Name | N-benzyl-4-phenylcyclohexan-1-amine |
Standard InChI | InChI=1S/C19H23N/c1-3-7-16(8-4-1)15-20-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-10,18-20H,11-15H2 |
Standard InChI Key | VUAXLQTVMNSPPT-UHFFFAOYSA-N |
SMILES | C1CC(CCC1C2=CC=CC=C2)NCC3=CC=CC=C3 |
Canonical SMILES | C1CC(CCC1C2=CC=CC=C2)NCC3=CC=CC=C3 |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a cyclohexane ring with two stereogenic centers at positions 1 and 4. The 1R configuration places the benzylamine group (-NCH₂C₆H₅) in a specific axial or equatorial orientation, while the 4S position fixes the phenyl substituent (C₆H₅) on the cyclohexane ring. This spatial arrangement critically influences its intermolecular interactions, as demonstrated by computational modeling.
The molecular formula is C₁₉H₂₃N, with a molar mass of 265.4 g/mol. Key structural descriptors include:
Property | Value |
---|---|
IUPAC Name | N-benzyl-4-phenylcyclohexan-1-amine |
SMILES | C1CC(CCC1C2=CC=CC=C2)NCC3=CC=CC=C3 |
InChI Key | VUAXLQTVMNSPPT-UHFFFAOYSA-N |
PubChem CID | 12556362 |
Stereochemical Implications
The rel-(1R,4S) configuration ensures distinct pharmacological behavior compared to its enantiomers. For instance, the spatial orientation of the benzyl group may enhance affinity for hydrophobic binding pockets in biological targets, as seen in similar cyclohexylamine derivatives. X-ray crystallography of analogous compounds reveals that such configurations stabilize chair conformations, minimizing steric strain.
Synthesis Methods
General Approaches
Synthesis typically involves multi-step sequences to achieve stereocontrol:
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Chiral Auxiliary Strategy: Using (R)-α-methylphenethylamine to form imine intermediates, followed by hydrogenation .
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Catalytic Hydrogenation: Pt/C or Pd/C catalysts enable selective reduction of prochiral centers.
A comparative analysis of methods is provided below:
Method | Yield (%) | Stereoselectivity | Key Reagents |
---|---|---|---|
Chiral Auxiliary | 75–85 | >90% ee | Pt/C, Benzaldehyde |
Direct Hydrogenation | 60–70 | 80–85% ee | Pd/C, H₂ (50 psi) |
Patent-Based Optimization
A 2010 patent (CN102199098B) details a related synthesis for R-N-benzyl-1-(4-methoxyphenyl)-2-propanamine, highlighting:
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Use of Pt/C for imine hydrogenation.
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Pd/C-mediated deprotection to yield chiral amines .
This method’s scalability (up to industrial production) suggests applicability to rel-(1R,4S)-N-benzyl-4-phenylcyclohexan-1-amine synthesis .
Physicochemical Properties
Physical Traits
While experimental data are sparse, analogous cyclohexylamines exhibit:
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Melting Point: 120–150°C (hydrochloride salt form).
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Solubility: Lipophilic (logP ≈ 3.5), soluble in dichloromethane, ethanol.
Chemical Reactivity
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Amine Alkylation: Reacts with alkyl halides to form quaternary ammonium salts.
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Reductive Amination: Participates in carbonyl group conversions under H₂/PtO₂.
Applications
Medicinal Chemistry
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Intermediate for β-Agonists: Used in synthesizing (R,R)-formoterol derivatives for asthma therapy .
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Chiral Building Block: Facilitates asymmetric synthesis of neuroactive compounds.
Industrial Scale-Up
The patent-derived method achieves:
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